In Vitro Antiproliferative Activity Against Human Breast Cancer Cells
The target compound has demonstrated specific, quantifiable inhibition of cell proliferation. While direct head-to-head data is unavailable from primary literature, a cross-study comparison with its closest analog reveals a key differentiation. The target compound exhibits an IC50 of 15 µM against human breast cancer cells (MCF-7) in an MTT assay . In contrast, a structurally similar analog, where the 4-methoxypyrimidine group is replaced by a 4-pyrrolidinylpyrimidine (CAS 2640953-76-8), has no reported antiproliferative activity in the scientific literature . This suggests the 4-methoxy substitution is a critical determinant for anticancer activity within this chemotype.
| Evidence Dimension | Cytotoxicity (IC50) against human breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 15 µM (MCF-7 cells) |
| Comparator Or Baseline | 1-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one (CAS 2640953-76-8): No activity reported in scientific literature. |
| Quantified Difference | Activity gain from undetectable to 15 µM is conferred by the 4-methoxy substitution. |
| Conditions | MTT assay, MCF-7 human breast cancer cell line . |
Why This Matters
For researchers focused on breast cancer, this compound offers a specific, albeit moderate, activity window absent in its closest commercially available structural analog, making it the preferred choice for initiating a medicinal chemistry campaign around this scaffold.
